molecular formula C11H17BrN2O2 B8772282 Ethyl 4-(bromomethyl)-1-(tert-butyl)-1H-pyrazole-3-carboxylate

Ethyl 4-(bromomethyl)-1-(tert-butyl)-1H-pyrazole-3-carboxylate

Cat. No.: B8772282
M. Wt: 289.17 g/mol
InChI Key: PTCFZHKVKXXEQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(bromomethyl)-1-(tert-butyl)-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C11H17BrN2O2 and its molecular weight is 289.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H17BrN2O2

Molecular Weight

289.17 g/mol

IUPAC Name

ethyl 4-(bromomethyl)-1-tert-butylpyrazole-3-carboxylate

InChI

InChI=1S/C11H17BrN2O2/c1-5-16-10(15)9-8(6-12)7-14(13-9)11(2,3)4/h7H,5-6H2,1-4H3

InChI Key

PTCFZHKVKXXEQU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1CBr)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 0° C. solution of ethyl 1-tert-butyl-4-(hydroxymethyl)-1H-pyrazole-3-carboxylate (3.9 g, 17.24 mmol) in dichloromethane (120 mL) was added phosphorus tribromide (4.91 mL, 51.7 mmol), and the resultant mixture was stirred 30 minutes at 0° C. and then 1 hour at room temperature. The mixture was quenched with 50 mL water, neutralized with saturated aqueous sodium bicarbonate, stirred 30 minutes, and then extracted with dichloromethane (2×150 mL). The combined organic extracts were washed with 100 mL brine, dried over sodium sulfate, filtered and concentrated. The resulting residue was purified by flash chromatography (7-60% ethyl acetate/heptanes, 50 g silica gel) to yield ethyl 4-(bromomethyl)-1-tert-butyl-1H-pyrazole-3-carboxylate (4.12 g) as a clear oil. +APCI (M+H) 289.1; 1H NMR (400 MHz, CDCl3, δ): 7.61 (s, 1H), 4.70 (s, 2H), 4.41 (q, J=7.2 Hz, 2H), 1.60 (s, 9H), 1.40 (t, 3H).
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
4.91 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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